- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,
Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)
92855-65-7 structure
Product Name:7-(benzyloxy)-1H-indole-3-carbaldehyde
N.o CAS:92855-65-7
MF:C16H13NO2
MW:251.279924154282
MDL:MFCD00055979
CID:61586
PubChem ID:260799
Update Time:2025-06-10
7-(benzyloxy)-1H-indole-3-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Benzyloxyindole-3-carbaldehyde
- 7-Benzyloxyindole-3-carboxaldehyde
- 7-phenylmethoxy-1H-indole-3-carbaldehyde
- 7-Benzyloxy-3-formylindole
- 7-Benzyloxy-1H-indole-3-carbaldehyde
- 7-(benzyloxy)-1h-indole-3-carbaldehyde
- NSC92527
- PubChem14131
- RNARWQXZOKWYHY-UHFFFAOYSA-N
- OR1680
- SBB066715
- AS06632
- 7-(phenylmethoxy)indole-3-carbaldehyde
- TRA008658
- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)
- NSC 92527
- SCHEMBL4932467
- DTXSID60293830
- CS-W008442
- DS-0069
- SY104007
- AKOS005207172
- 92855-65-7
- B-1900
- NSC-92527
- 7-(Benzyloxy)indole-3-carbaldehyde
- DB-012408
- MFCD00055979
- 7-benzyloxy-1H-indole-3-carboxaldehyde
- EN300-316078
- AC-9166
- 7-(benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00055979
- Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
- Chave InChI: RNARWQXZOKWYHY-UHFFFAOYSA-N
- SMILES: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1
Propriedades Computadas
- Massa Exacta: 251.09500
- Massa monoisotópica: 251.095
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 4
- Complexidade: 301
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 3
- Superfície polar topológica: 42.1
Propriedades Experimentais
- Cor/Forma: Pale-yellow to Yellow-brown Solid
- Densidade: 1.267
- Ponto de Fusão: 152-159 °C
- Ponto de ebulição: 474.2°C at 760 mmHg
- Ponto de Flash: 240.6±24.6 °C
- Índice de Refracção: 1.697
- PSA: 42.09000
- LogP: 3.55940
- Sensibilidade: Air Sensitive
- Solubilidade: 不能溶解于水
7-(benzyloxy)-1H-indole-3-carbaldehyde Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Instrução de Segurança: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Inert atmosphere,2-8°C
7-(benzyloxy)-1H-indole-3-carbaldehyde Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-(benzyloxy)-1H-indole-3-carbaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103128-5g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 95+% | 5g |
$142 | 2021-08-06 | |
| Chemenu | CM103128-10g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 95+% | 10g |
$239 | 2021-08-06 | |
| Fluorochem | 040946-250mg |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 250mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 040946-1g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 040946-5g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 5g |
£122.00 | 2022-03-01 | |
| Fluorochem | 040946-25g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 25g |
£602.00 | 2022-03-01 | |
| AstaTech | 59221-1/G |
7-BENZYLOXY-3-FORMYLINDOLE |
92855-65-7 | 95% | 1g |
$27 | 2023-09-16 | |
| AstaTech | 59221-5/G |
7-BENZYLOXY-3-FORMYLINDOLE |
92855-65-7 | 95% | 5g |
$111 | 2023-09-16 | |
| AstaTech | 59221-25/G |
7-BENZYLOXY-3-FORMYLINDOLE |
92855-65-7 | 95% | 25/G |
$499 | 2022-06-01 | |
| Chemenu | CM103128-5g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 95%+ | 5g |
$*** | 2023-05-29 |
7-(benzyloxy)-1H-indole-3-carbaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt
Referência
- Structure-activity relationship study of novel necroptosis inhibitors, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044
Método de produção 3
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
Referência
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715
Método de produção 4
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt
Referência
- Process for preparation of 3-cyanoindole derivatives, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
Referência
- Total Synthesis of (+)-Haplophytine, Angewandte Chemie, 2009, 48(41), 7600-7603
Método de produção 6
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
Referência
- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolution, Tetrahedron: Asymmetry, 2001, 12(23), 3235-3240
Método de produção 8
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
Referência
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
Referência
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574
Método de produção 11
Condições de reacção
Referência
- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,
Método de produção 12
Condições de reacção
Referência
- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials
7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
7-(benzyloxy)-1H-indole-3-carbaldehyde Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde
Número da Ordem:A10957
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:16
Preço ($):161.0
E- mail:sales@amadischem.com
7-(benzyloxy)-1H-indole-3-carbaldehyde Literatura Relacionada
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde) Produtos relacionados
- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)
- 92855-64-6(6-(Benzyloxy)-1H-indole-3-carbaldehyde)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde
Pureza:99%
Quantidade:5g
Preço ($):161.0